
tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves a one-pot two-step process . Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (compound 1) and p-methoxybenzaldehyde (compound 2), a solvent-free condensation/reduction reaction sequence leads to the formation of tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate (compound 3). Notably, the intermediate N-(5-pyrazolyl)imine (compound 4) plays a crucial role in this synthetic pathway .
Molecular Structure Analysis
Aplicaciones Científicas De Investigación
Chemical Structure and Hydrogen Bonding Analysis
The study of carbamate derivatives, including compounds structurally related to tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate, provides insights into the interplay of strong and weak hydrogen bonds contributing to three-dimensional architectures. This is demonstrated through the crystallographic analysis of tert-butyl carbamate derivatives, revealing the significance of N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds in assembling molecules into complex structures. Such studies highlight the potential applications of this compound and related compounds in designing new materials with specific molecular orientations and properties (Das et al., 2016).
Synthesis and Reactivity
Research on this compound related compounds has led to the development of new reagents for the efficient synthesis of protected guanidines from primary and secondary amines. Such reagents are designed to be more electrophilic, thereby increasing yields and reducing the need for excess reagents in guanylating reactions. This innovation underscores the compound's relevance in facilitating straightforward and efficient synthetic pathways in organic chemistry (Yong et al., 1999).
Cycloaddition Reactions
The reactivity of tert-butyl carbamates in cycloaddition reactions is an area of significant interest, with this compound potentially serving as a key intermediate. Studies have demonstrated the utility of related ynamides in [3+2] cycloaddition reactions, leading to regioselective synthesis of pyrazole derivatives. Such reactions are crucial for constructing complex molecules with potential applications in medicinal chemistry and material science (González et al., 2013).
Material Science and Sensory Applications
Investigations into the structural attributes of tert-butyl carbamates have led to the development of materials with unique emissive properties. For instance, the incorporation of tert-butyl groups into carbazole derivatives has facilitated the creation of strong blue emissive nanofibers. These materials demonstrate potential for high-performance detection of volatile acid vapors, showcasing the compound's applicability in the development of novel chemosensors and materials with advanced optical properties (Sun et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to interact with a wide range of physiological and pharmacological targets .
Mode of Action
It’s worth noting that similar compounds, such as pyrazole derivatives, are known to interact with their targets in a variety of ways, leading to a wide range of physiological and pharmacological effects .
Biochemical Pathways
Similar compounds, such as pyrazole derivatives, are known to affect a variety of biochemical pathways, leading to a wide range of physiological and pharmacological effects .
Result of Action
Similar compounds, such as pyrazole derivatives, are known to have a wide range of physiological and pharmacological effects .
Propiedades
IUPAC Name |
tert-butyl N-(4-formyl-1-methylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-7(6-14)5-13(4)12-8/h5-6H,1-4H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIOALOZEATKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2080412-77-5 |
Source


|
| Record name | tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)
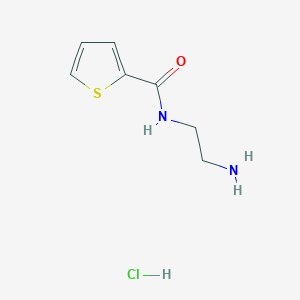

![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2962609.png)

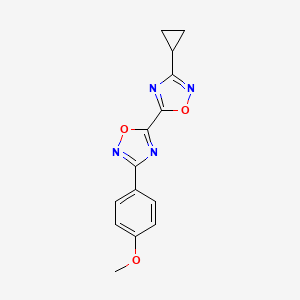
![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide](/img/structure/B2962614.png)
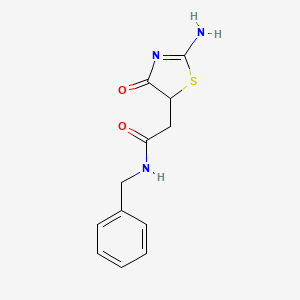
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2962617.png)
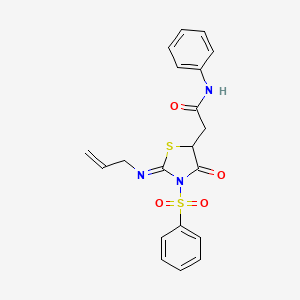

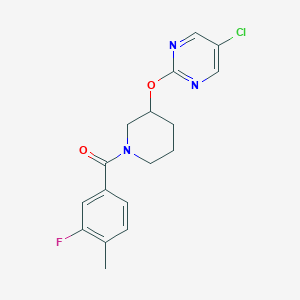
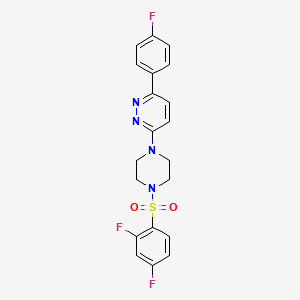
![N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide](/img/structure/B2962624.png)
